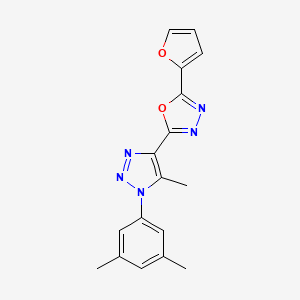

2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

描述

The compound 2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,3-triazole and 1,3,4-oxadiazole core. The triazole moiety is substituted with a 3,5-dimethylphenyl group and a methyl group, while the oxadiazole ring is linked to a furan-2-yl substituent. The electron-rich furan and sterically demanding dimethylphenyl groups may influence the compound’s electronic properties, solubility, and intermolecular interactions compared to analogues with halogenated or simpler aryl substituents.

属性

IUPAC Name |

2-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-10-7-11(2)9-13(8-10)22-12(3)15(18-21-22)17-20-19-16(24-17)14-5-4-6-23-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZKXWBFDPYSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound belongs to the oxadiazole family and incorporates a triazole moiety. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising activity against various cancer cell lines. For example:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (leukemia)

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that the compound activates apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various studies:

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial effects. Preliminary studies indicate that it exhibits significant activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. The compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, particularly against leukemia cell lines .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying the anticancer effects of oxadiazole derivatives. The study revealed that compounds similar to our target compound activated intrinsic apoptotic pathways and inhibited cell proliferation effectively .

相似化合物的比较

Structural Analogues: Halogenated Triazole-Oxadiazole Hybrids

Compounds 4 and 5 (Evidences 1, 3) are isostructural triazole-thiazole-oxadiazole hybrids synthesized in high yields (85–90%) and crystallized in triclinic systems with P̄1 symmetry. Key differences from the target compound include:

- Substituents : Compounds 4 (Cl-substituted) and 5 (F-substituted) feature halogenated aryl groups (4-fluorophenyl) on the triazole and thiazole rings, whereas the target compound has a 3,5-dimethylphenyl group and furan substituent.

- Crystal Packing : Halogen substituents induce perpendicular orientation of one fluorophenyl group relative to the molecular plane, affecting packing efficiency. The dimethylphenyl and furan groups in the target compound may promote distinct π-π or hydrophobic interactions.

- Conformational Flexibility : Both 4 and 5 exhibit planar molecular conformations except for one fluorophenyl group, suggesting that bulkier substituents (e.g., dimethylphenyl) could alter torsional angles or stacking behavior .

Table 1: Structural Comparison with Halogenated Analogues

| Feature | Target Compound | Compound 4 (Cl) | Compound 5 (F) |

|---|---|---|---|

| Core Structure | 1,2,3-Triazole + 1,3,4-oxadiazole | 1,2,3-Triazole + thiazole | 1,2,3-Triazole + thiazole |

| Aryl Substituents | 3,5-Dimethylphenyl, furan-2-yl | 4-Chlorophenyl, 4-fluorophenyl | 4-Fluorophenyl (×2) |

| Crystallinity | Not reported | Triclinic, P̄1 | Triclinic, P̄1 |

| Conformational Planarity | Likely planar (inferred) | Mostly planar | Mostly planar |

Pharmacological Analogues: Benzimidazole-Oxadiazole Hybrids

A benzimidazole-oxadiazole derivative () with a bromothiophene substituent demonstrated activity against thrombotic disorders. Comparatively:

- Substituent Effects : The bromothiophene group enhances lipophilicity and electron-withdrawing effects, whereas the furan-2-yl group in the target compound offers electron-rich π-systems that may improve binding to aromatic residues in biological targets.

Antimicrobial Oxadiazole-Triazole Hybrids

Compounds in , such as 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, exhibit antibacterial activity against E. coli. Key distinctions include:

- Heterocyclic Core: The target compound uses oxadiazole, while others incorporate thiadiazole or norfloxacin hybrids.

- Substituent Impact : The sulfonic acid group in the analogue enhances water solubility, whereas the furan and dimethylphenyl groups in the target compound may prioritize membrane permeability or target-specific interactions .

Agrochemical Analogues: Oxadiazole-Based Pesticides

Oxadiazon and oxadiargyl () are commercial herbicides with 1,3,4-oxadiazole cores but differ in substituents (e.g., dichlorophenyl, tert-butyl). The target compound’s furan and triazole groups could impart novel pesticidal mechanisms or environmental persistence, though this requires empirical validation .

Research Findings and Implications

- Structural Insights : Substituents on triazole and oxadiazole rings critically influence molecular conformation and crystal packing. Halogenated derivatives prioritize steric and electronic effects, while alkyl/heteroaryl groups (e.g., dimethylphenyl, furan) may enhance thermal stability or bioavailability.

- Methodology : Structural characterization of analogues (e.g., 4 , 5 ) relied on single-crystal XRD using SHELX software (Evidences 2, 5), a standard approach applicable to the target compound .

- Biological Potential: While direct data for the target compound is lacking, structural parallels with antimicrobial and pharmacological analogues justify further exploration in drug discovery pipelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。